molecular formula C16H13N3O B2739955 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 941929-89-1

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2739955
CAS No.: 941929-89-1
M. Wt: 263.3
InChI Key: SDOJCKMSDQVKPC-UHFFFAOYSA-N
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Description

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.3. The purity is usually 95%.
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Scientific Research Applications

Water Oxidation Catalysts

Research on Ru complexes involving derivatives similar to 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has demonstrated their potential as water oxidation catalysts. Zong and Thummel (2005) reported the synthesis of dinuclear complexes through the reaction of a bridging ligand with Ru(DMSO)4Cl2, showing significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H solution. These complexes were characterized by their electronic absorption and redox properties, highlighting the influence of the axial ligand on their catalytic efficiency (Zong & Thummel, 2005).

Synthesis and Anticonvulsant Activity

Samanta et al. (2011) synthesized derivatives of 6-phenyl(3ʼ-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one and evaluated their anticonvulsant activity. These derivatives exhibited significant anticonvulsant effects, highlighting the compound's potential in the development of new therapeutic agents (Samanta et al., 2011).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, demonstrating their antimicrobial and antioxidant activity. These compounds were also subjected to in silico molecular docking screenings, showing moderate to good binding energies, indicating their potential as antimicrobial agents (Flefel et al., 2018).

Corrosion Inhibition

Mashuga et al. (2017) investigated the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl. The study found that these derivatives are effective mixed-type inhibitors, suggesting their potential application in protecting metals from corrosion (Mashuga et al., 2017).

Synthetic Methods and Chemical Transformations

Research on substituted pyridazines, including those related to this compound, has also focused on their synthesis and applications in creating complex molecular structures. Cooke et al. (2011) described the preparation of phenyl, pyridyl, and pyrazinyl substituted pyridazines via the inverse electron demand Diels-Alder reaction, demonstrating their utility as ligands in homoleptic and heteroleptic Ru(II) complexes. These studies contribute to understanding the structural and electronic properties of these compounds, furthering their application in materials science and coordination chemistry (Cooke et al., 2011).

Properties

IUPAC Name

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16-10-9-15(13-6-2-1-3-7-13)18-19(16)12-14-8-4-5-11-17-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOJCKMSDQVKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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